molecular formula C18H26O6 B10767800 18-carboxy dinor Leukotriene B4

18-carboxy dinor Leukotriene B4

Cat. No.: B10767800
M. Wt: 338.4 g/mol
InChI Key: XWRIIHRGMKHPHN-BGPKIDSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-carboxy dinor Leukotriene B4 involves the oxidative degradation of Leukotriene B4. This process results in the removal of carbon atoms 19 and 20, with concomitant dioxygenation of carbon 18 . The reaction conditions typically involve the use of isolated rat hepatocytes, where Leukotriene B4 is incubated for a specific period, allowing it to metabolize into this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process likely involves large-scale synthesis using similar oxidative degradation techniques as those used in laboratory settings, with appropriate scaling up of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 18-carboxy dinor Leukotriene B4 primarily undergoes oxidation reactions. The compound is formed through the β-oxidation of Leukotriene B4, which involves the removal of specific carbon atoms and the addition of oxygen atoms .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include isolated rat hepatocytes and various solvents such as DMF, DMSO, and ethanol . The reaction conditions typically involve incubation at specific temperatures and durations to facilitate the oxidative degradation process.

Major Products Formed: The major product formed from the oxidation of Leukotriene B4 is this compound. This compound is characterized by its unique structure, which includes the removal of carbon atoms 19 and 20 and the addition of oxygen atoms at specific positions .

Comparison with Similar Compounds

18-carboxy dinor Leukotriene B4 is unique in its structure and formation process compared to other similar compounds. Similar compounds include other metabolites of Leukotriene B4, such as 20-carboxy Leukotriene B4 and 18-hydroxy-18-oxo-dinor Leukotriene B4 . These compounds share similar metabolic pathways but differ in their specific structures and biological activities. The uniqueness of this compound lies in its specific β-oxidation process and the resulting structural modifications .

Properties

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

(4Z,7R,8E,10Z,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1-,6-3-,9-4+,10-5+/t15-,16+/m0/s1

InChI Key

XWRIIHRGMKHPHN-BGPKIDSZSA-N

Isomeric SMILES

C(C[C@@H](/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O

Origin of Product

United States

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